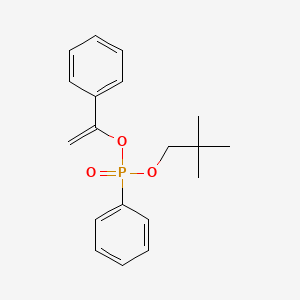
2,2-Dimethylpropyl 1-phenylethenyl phenylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylpropyl 1-phenylethenyl phenylphosphonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonate group, which is known for its versatility in chemical reactions and its role in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropyl 1-phenylethenyl phenylphosphonate typically involves the reaction of 2-hydroxyalkyl phenyl selenides with monoethyl esters of phosphonic acid. This process is carried out under Mitsunobu conditions, followed by oxidation-elimination to yield the desired vinyl phosphonate . The reaction conditions are mild, making it an efficient method for producing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the Mitsunobu reaction and subsequent oxidation-elimination steps makes it feasible for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethylpropyl 1-phenylethenyl phenylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various phosphonate esters, phosphine derivatives, and substituted phenyl compounds. These products are valuable intermediates in the synthesis of more complex molecules.
Applications De Recherche Scientifique
2,2-Dimethylpropyl 1-phenylethenyl phenylphosphonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Dimethylpropyl 1-phenylethenyl phenylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, disrupting normal enzymatic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl Phenylphosphonate: Similar in structure but lacks the 2,2-dimethylpropyl and 1-phenylethenyl groups.
Bis(2,6-dimethylphenyl) phenylphosphonate: Another phosphonate compound with different substituents on the phenyl ring.
Uniqueness
2,2-Dimethylpropyl 1-phenylethenyl phenylphosphonate is unique due to its specific substituents, which confer distinct chemical properties and reactivity. The presence of the 2,2-dimethylpropyl and 1-phenylethenyl groups enhances its stability and makes it a valuable intermediate in various chemical syntheses.
Propriétés
Numéro CAS |
89499-74-1 |
|---|---|
Formule moléculaire |
C19H23O3P |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
1-[2,2-dimethylpropoxy(phenyl)phosphoryl]oxyethenylbenzene |
InChI |
InChI=1S/C19H23O3P/c1-16(17-11-7-5-8-12-17)22-23(20,21-15-19(2,3)4)18-13-9-6-10-14-18/h5-14H,1,15H2,2-4H3 |
Clé InChI |
VRHCBASEBIMSQQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)COP(=O)(C1=CC=CC=C1)OC(=C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


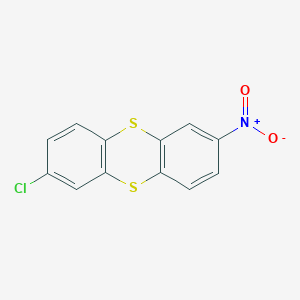
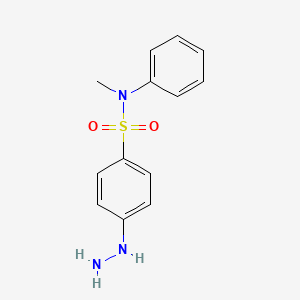
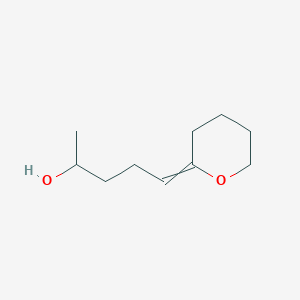
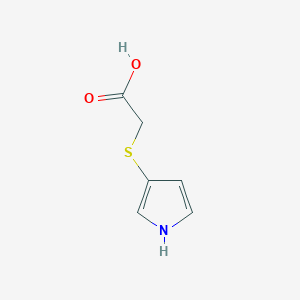
![2,2,2-Trifluoro-N-[3-(4-methylbenzene-1-sulfinyl)propyl]acetamide](/img/structure/B14384758.png)

![2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine](/img/structure/B14384766.png)
![6-[Ethyl(difluoro)silyl]hexan-2-one](/img/structure/B14384774.png)

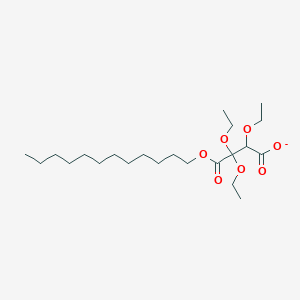
![2-{Phenyl[(trimethylsilyl)oxy]amino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14384782.png)

![6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carbothioate](/img/structure/B14384786.png)

